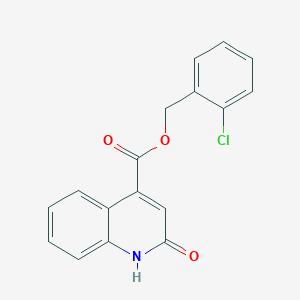
1-isonicotinoyl-4-(4-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-(4-methylbenzyl)piperazine, also known as INM-176, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. INM-176 is a piperazine derivative that has been synthesized through various methods and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine is not fully understood. However, it has been suggested that 1-isonicotinoyl-4-(4-methylbenzyl)piperazine exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and activating the p53 pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses, while the p53 pathway is a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified. It has also been found to be stable under various conditions and has a low toxicity profile. However, one limitation of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its synthesis method and improve its solubility in water. Furthermore, the mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine needs to be further elucidated to fully understand its anti-inflammatory and anti-tumor effects. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine in vivo.
Conclusion
1-isonicotinoyl-4-(4-methylbenzyl)piperazine is a piperazine derivative that has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-metastatic properties, and has potential therapeutic applications in various diseases. 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has several advantages for lab experiments, including its easy synthesis and low toxicity profile. However, its poor solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine and evaluate its safety and efficacy in vivo.
Métodos De Síntesis
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been synthesized through various methods, including the reaction of 1-isocyanatonaphthalene with 4-(4-methylbenzyl)piperazine in the presence of a base, and the reaction of 1-isocyanatonaphthalene with 4-(4-methylbenzyl)piperazine in the presence of a Lewis acid. The former method has been found to be more efficient and yields a higher purity of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18(22)17-6-8-19-9-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGMRHNDVCLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)




![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)

![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)



![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)